2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylboronic acid
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Overview
Description
2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylboronic acid is a boronic acid derivative of the benzoxazepine family. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Benzoxazepines are known for their diverse biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylboronic acid typically involves the cyclization of substituted isoindole derivatives. One common method includes the cyclization of ortho-hydroxyacetophenone with N-benzylpiperidone, followed by esterification with N-protected amino acids . Another approach involves the Cu(I)-catalyzed cycloaddition of azido-alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazepines and their derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylmethanol: Similar structure but with a hydroxyl group instead of a boronic acid group.
7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one: Contains an amino group and a ketone functional group.
Uniqueness
2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the development of enzyme inhibitors and other therapeutic agents .
Properties
Molecular Formula |
C9H12BNO3 |
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Molecular Weight |
193.01 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylboronic acid |
InChI |
InChI=1S/C9H12BNO3/c12-10(13)8-1-2-9-7(5-8)6-11-3-4-14-9/h1-2,5,11-13H,3-4,6H2 |
InChI Key |
JRWCKZNTCRIPOV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCNC2)(O)O |
Origin of Product |
United States |
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